![molecular formula C27H26N2OS B2884333 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 954662-63-6](/img/structure/B2884333.png)
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide
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Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C27H26N2OS and its molecular weight is 426.58. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activities
One study focused on the synthesis and evaluation of certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives, including structures similar to the compound of interest. These derivatives were tested for antiproliferative activities against various human cancer cell lines. A specific compound demonstrated significant cytotoxicity against human nasopharyngeal carcinoma cells, highlighting the potential of these derivatives as anticancer agents (I‐Li Chen et al., 2013).
Photophysical Properties
Another area of research involves the photophysical characteristics of dihydroquinazolinone derivatives, which are structurally related to the compound . The study explored the synthesis, characterization, and photophysical properties of these derivatives, showing significant changes in their properties based on solvent polarity. This research indicates the potential for these compounds in the development of new photophysical materials (M. Pannipara et al., 2017).
Anti-inflammatory and Analgesic Evaluation
The anti-inflammatory and analgesic properties of thioxoquinazolinone derivatives have also been studied. This research synthesized and evaluated a series of derivatives, with several compounds showing significant anti-inflammatory and analgesic activities. These findings suggest the therapeutic potential of these derivatives in treating inflammation and pain (A. Rajasekaran et al., 2011).
Anticancer Agents and Molecular Mechanisms
Thioaryl naphthylmethanone oxime ether analogs, related to the compound of interest, have been identified as potent cytotoxic agents against various cancer cells. One particular derivative demonstrated strong inhibition of cancer stem cell populations and induced apoptosis, migration, and invasion in breast cancer cells. This study underscores the potential of these analogs as novel anticancer agents with specific mechanisms of action (B. Chakravarti et al., 2014).
Novel Biosynthetic Pathways
Research into the biosynthesis of isoquinoline alkaloids has revealed novel pathways, with studies showing that certain naphthylisoquinoline alkaloids are formed from acetate units. This discovery has implications for understanding the biosynthesis of complex natural products and their pharmacological activities (G. Bringmann & D. Feineis, 2001).
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2OS/c30-27(16-22-10-5-9-21-7-3-4-11-25(21)22)28-17-26(24-13-15-31-19-24)29-14-12-20-6-1-2-8-23(20)18-29/h1-11,13,15,19,26H,12,14,16-18H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKBYPLEXVHZAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)CC3=CC=CC4=CC=CC=C43)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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